molecular formula C29H51NO2 B14187544 5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol CAS No. 923036-43-5

5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol

Katalognummer: B14187544
CAS-Nummer: 923036-43-5
Molekulargewicht: 445.7 g/mol
InChI-Schlüssel: QFPGKMVBRDQUJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. The presence of multiple methyl groups and a long octadecyl chain contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-1,3-benzoxazin-6-ol with octadecyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol lies in its specific substitution pattern and the presence of a long octadecyl chain, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

923036-43-5

Molekularformel

C29H51NO2

Molekulargewicht

445.7 g/mol

IUPAC-Name

5,7,8-trimethyl-3-octadecyl-2,4-dihydro-1,3-benzoxazin-6-ol

InChI

InChI=1S/C29H51NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-22-27-26(4)28(31)24(2)25(3)29(27)32-23-30/h31H,5-23H2,1-4H3

InChI-Schlüssel

QFPGKMVBRDQUJX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCN1CC2=C(C(=C(C(=C2C)O)C)C)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.